molecular formula C12H15N3O5 B4179595 4-methoxy-N-4-morpholinyl-3-nitrobenzamide

4-methoxy-N-4-morpholinyl-3-nitrobenzamide

Cat. No. B4179595
M. Wt: 281.26 g/mol
InChI Key: QJSBAAJNHYFGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-4-morpholinyl-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNBA is a small molecule that belongs to the class of nitrobenzamides and is known to possess unique biochemical properties that make it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of 4-methoxy-N-4-morpholinyl-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are critical for the growth and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-methoxy-N-4-morpholinyl-3-nitrobenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has several limitations, including its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for research on 4-methoxy-N-4-morpholinyl-3-nitrobenzamide, including the development of more efficient and cost-effective synthesis methods, the identification of new applications in various areas of scientific research, and the development of this compound-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.

Scientific Research Applications

4-methoxy-N-4-morpholinyl-3-nitrobenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-methoxy-N-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-19-11-3-2-9(8-10(11)15(17)18)12(16)13-14-4-6-20-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSBAAJNHYFGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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